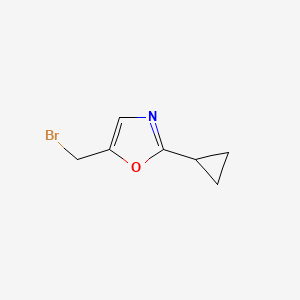

5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole

Description

Significance of Oxazole (B20620) Derivatives in Organic Synthesis and Medicinal Chemistry

Oxazole derivatives are a cornerstone of modern organic and medicinal chemistry due to their wide-ranging biological activities and synthetic versatility. nih.govsemanticscholar.orgthepharmajournal.com The oxazole ring is a key structural motif found in numerous natural products and synthetic molecules, serving as a vital scaffold in drug discovery. nih.govderpharmachemica.com

The chemical and structural diversity of oxazole-based molecules allows them to interact with a wide array of biological targets, such as enzymes and receptors, through various non-covalent interactions. nih.gov This has led to the development of oxazole-containing compounds with a broad spectrum of therapeutic properties, including:

Antibacterial slideshare.net

Antifungal slideshare.net

Anti-inflammatory slideshare.net

Antiviral slideshare.net

Anticancer slideshare.net

Antitubercular slideshare.net

In organic synthesis, the oxazole ring can be prepared through various established methods, such as the Robinson-Gabriel synthesis, the reaction of α-haloketones with primary amides, and the Van Leusen oxazole synthesis. nih.govorganic-chemistry.orgpharmaguideline.com The oxazole ring itself can undergo a range of chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. semanticscholar.orgwikipedia.org Furthermore, oxazoles can participate in cycloaddition reactions, serving as dienes in Diels-Alder reactions to construct more complex molecular architectures like pyridines. pharmaguideline.comwikipedia.org

Rationale for Academic Research on the 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole Scaffold

While direct and extensive research on this compound is not widely published, the rationale for its investigation can be inferred from the well-established properties of its constituent functional groups. The presence of the bromomethyl group at the 5-position offers a reactive site for nucleophilic substitution reactions. evitachem.com This allows for the facile introduction of a wide variety of other functional groups, making it a valuable intermediate for the synthesis of a library of derivatives.

The cyclopropyl (B3062369) group at the 2-position is another key feature. The incorporation of a cyclopropyl ring into a molecule can impart unique and desirable properties. Its rigid and strained nature can lead to specific conformational preferences, which can be advantageous for binding to biological targets. Moreover, the cyclopropyl group is known to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.

The combination of the versatile oxazole core, the reactive bromomethyl handle, and the beneficial cyclopropyl moiety makes this compound a highly attractive target for academic and industrial research. Investigations into this scaffold are likely to focus on its use as a building block for the synthesis of novel, biologically active compounds. The strategic placement of these functional groups provides a clear pathway for chemical elaboration and the exploration of new chemical space in the quest for next-generation therapeutics.

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

5-(bromomethyl)-2-cyclopropyl-1,3-oxazole |

InChI |

InChI=1S/C7H8BrNO/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2 |

InChI Key |

PZBHIIZWTCMTJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC=C(O2)CBr |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Bromomethyl 2 Cyclopropyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The C-Br bond in the bromomethyl moiety is the most reactive site for chemical modification. The carbon atom is readily attacked by nucleophiles, leading to the displacement of the bromide ion in classic S_N2-type reactions. Analogous systems, such as 2-(halomethyl)-4,5-diphenyloxazoles, are known to be effective and reactive scaffolds for synthetic elaboration at the methylene (B1212753) position. nih.gov The bromo derivative is generally more reactive than its chloro counterpart, facilitating reactions with a broader range of nucleophiles, including weaker ones. nih.gov

Nitrogen-containing nucleophiles readily react with 5-(bromomethyl)-2-cyclopropyl-1,3-oxazole to form new carbon-nitrogen bonds. Primary and secondary amines, for instance, can be alkylated to produce the corresponding secondary and tertiary amines, respectively.

A particularly useful transformation is the reaction with sodium azide (B81097) (NaN₃). This reaction efficiently displaces the bromide to yield 5-(azidomethyl)-2-cyclopropyl-1,3-oxazole. The resulting azide is a stable intermediate that can be used in a variety of subsequent reactions, most notably "click chemistry" cycloadditions or reduction to a primary amine. A continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles from their 2-(bromomethyl) precursors, demonstrating the efficiency of this nucleophilic displacement. beilstein-journals.org

| Nucleophile | Reagent Example | Product Structure | Product Name | Reaction Type |

|---|---|---|---|---|

| Amine | R-NH₂ |  | N-((2-cyclopropyl-1,3-oxazol-5-yl)methyl)amine | Alkylation |

| Azide | Sodium Azide (NaN₃) |  | 5-(azidomethyl)-2-cyclopropyl-1,3-oxazole | Azidation |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, react with this compound to form ether linkages. These reactions are typically carried out by deprotonating the corresponding alcohol or phenol (B47542) with a suitable base (e.g., sodium hydride) to generate the more potent nucleophilic anion, which then displaces the bromide. This strategy provides a straightforward route to a diverse range of ether derivatives. Studies on analogous 2-(halomethyl)oxazoles have demonstrated their utility in reacting with various alkoxides and in situ-generated phenoxides to yield the corresponding alkyl and phenyl ethers. nih.gov

| Nucleophile | Reagent Example | Product Structure | Product Name | Reaction Type |

|---|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) |  | 5-(methoxymethyl)-2-cyclopropyl-1,3-oxazole | Williamson Ether Synthesis |

| Phenoxide | Sodium Phenoxide (NaOPh) |  | 5-(phenoxymethyl)-2-cyclopropyl-1,3-oxazole | Williamson Ether Synthesis |

Thiolates and thiophenoxides, which are excellent soft nucleophiles, react rapidly with this compound to form thioethers (sulfides). The high reactivity and yield of these reactions are predictable given the soft nature of the sulfur nucleophile and the activated electrophilic carbon of the bromomethyl group. In related systems, sulfur nucleophiles like thiocyanate (B1210189) and thiophenoxide have been shown to afford the corresponding methylthio and phenylthio ethers in high yields. nih.gov The anchimeric assistance from heteroatoms in similar heterocyclic systems, such as 2-bromomethyl-1,3-thiaselenole, is known to promote unusual reactivity in nucleophilic substitutions, a principle that may extend to the oxazole (B20620) system. nih.gov

| Nucleophile | Reagent Example | Product Structure | Product Name | Reaction Type |

|---|---|---|---|---|

| Thiolate | Sodium Ethanethiolate (NaSEt) |  | 5-((ethylthio)methyl)-2-cyclopropyl-1,3-oxazole | Thioetherification |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) |  | 2-cyclopropyl-5-((phenylthio)methyl)-1,3-oxazole | Thioetherification |

Alkylation Reactions Utilizing the Bromomethyl Functionality

Beyond heteroatom nucleophiles, the bromomethyl group is an excellent electrophile for forming new carbon-carbon bonds, a key process in building molecular complexity.

Stabilized carbanions, such as those derived from diethyl malonate, are effective nucleophiles for alkylating this compound. The reaction typically involves treating diethyl malonate with a non-nucleophilic base like sodium hydride to generate the enolate anion. This anion then attacks the electrophilic methylene carbon, displacing the bromide and forming a new C-C bond. This reaction is particularly valuable as the resulting malonate derivative can be further manipulated, for example, through hydrolysis and decarboxylation to yield a propanoic acid derivative. The use of a 2-(bromomethyl)oxazole analogue in the C-alkylation of a stabilized malonate carbanion has been demonstrated as a key step in a concise synthesis of the anti-inflammatory drug Oxaprozin. nih.gov

Transformations of the Cyclopropyl (B3062369) Ring

The cyclopropyl group attached at the C2 position of the oxazole is generally stable under the conditions used for nucleophilic substitution at the bromomethyl group. However, the inherent ring strain of the three-membered ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under more forcing conditions, such as those involving strong acids, high temperatures, or radical intermediates. beilstein-journals.org

Potential transformations could be initiated by:

Electrophilic/Acidic Conditions : Strong acids could protonate the oxazole nitrogen, increasing the electron-withdrawing nature of the heterocyclic system. This activation may weaken the adjacent C-C bonds of the cyclopropyl ring, potentially leading to electrophilic ring-opening to form an allyl cation or other rearranged products. nih.gov

Radical Pathways : Homolytic cleavage of the C-Br bond could generate a primary radical adjacent to the cyclopropyl ring. Such cyclopropylcarbinyl radicals are known to undergo rapid ring-opening to form homoallylic radicals, which could then be trapped or undergo further reactions. beilstein-journals.org

These potential transformations highlight pathways for more profound skeletal modifications of the parent molecule, though they require specific conditions distinct from the standard nucleophilic displacement reactions.

Ring-Opening Reactions and Subsequent Functionalization

While the oxazole ring is aromatic and generally stable, it can undergo ring-opening under specific conditions, often initiated by nucleophilic attack. tandfonline.com For this compound, strong nucleophiles could potentially attack the C2 position, leading to ring cleavage. The resulting intermediate, an isonitrile, could then be trapped or undergo further transformation, providing a pathway to acyclic or alternative heterocyclic structures. wikipedia.org

For instance, treatment of oxazoles with strong bases like organolithium reagents can lead to deprotonation at C2, which exists in equilibrium with a ring-opened enolate-isonitrile. wikipedia.org In the context of the target molecule, this intermediate could be functionalized at the former C4 or C5 positions before recyclization or other reactions. Additionally, certain acidic or thermal conditions can promote the Cornforth rearrangement in 4-acyloxazoles, a process involving ring opening and re-closure. wikipedia.org While not directly applicable to the parent structure, derivatization at the C4 position could open up this reactive pathway.

Furthermore, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring transformation into imidazoles, demonstrating the susceptibility of the oxazole core to nucleophilic ring-opening and recyclization. pharmaguideline.com

Cyclopropyl-Mediated Rearrangements and Cycloadditions

The cyclopropyl group at the C2 position is a key feature that can direct unique reactivity. Strained rings like cyclopropane (B1198618) can undergo rearrangements, particularly when activated by adjacent functionality or reaction conditions. In the presence of Lewis acids, for example, N-cyclopropylamides have been shown to undergo ring-opening rearrangement reactions. researchgate.netrsc.org A similar activation of the 2-cyclopropyl-1,3-oxazole (B2726403) system could potentially lead to ring expansion or rearrangement cascades, affording novel molecular scaffolds.

The cyclopropyl ring can also influence cycloaddition reactions. The electronic properties imparted by the cyclopropyl group on the oxazole ring can modify its behavior as a diene in Diels-Alder reactions. While specific studies on this exact substrate are scarce, the general principle involves the reaction of the oxazole "diene" with a dienophile to form a bicyclic adduct, which can then be converted to other ring systems like pyridines. wikipedia.org

Electrophilic and Metal-Catalyzed Functionalization of the Oxazole Ring

Metal-catalyzed reactions are powerful tools for the derivatization of the oxazole ring, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

The this compound molecule does not have a halogen directly on the oxazole ring, which is the typical requirement for a cross-coupling electrophile. However, the oxazole ring can be halogenated to install a reactive handle for these transformations. For example, bromination can occur at the C5 position (displacing the bromomethyl group if conditions are harsh) or at the C4 position after C5 is blocked. This halogenated intermediate can then participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. A halogenated derivative of 2-cyclopropyl-1,3-oxazole could be coupled with various aryl or vinyl boronic acids to introduce new substituents. Protocols for the Suzuki coupling of 2- and 4-halooxazoles are well-established. nih.govacs.org A one-pot Suzuki-Miyaura coupling has also been developed for synthesizing 2,4,5-trisubstituted oxazoles. tandfonline.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is highly versatile and tolerates a wide range of functional groups. 5-(Tri-n-butylstannyl)oxazoles have been successfully used in Stille reactions with various aryl, alkenyl, and allyl halides to create C-5 substituted products. nih.govthieme-connect.com Similarly, a C4 or C5-halogenated 2-cyclopropyl-oxazole could be coupled with organostannanes.

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. acs.org It is catalyzed by palladium and a copper co-catalyst. The Sonogashira coupling of functionalized trifloyl oxazoles at the C2, C4, and C5 positions with terminal alkynes has been demonstrated to be a general and effective method for synthesizing alkynyl oxazoles. acs.orgacs.org This provides a direct route to incorporating alkyne moieties onto the oxazole core.

| Coupling Reaction | Typical Reactants | Catalyst System | Position Functionalized |

| Suzuki-Miyaura | Oxazole-halide, Boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C2, C4, C5 |

| Stille | Oxazole-halide, Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | C2, C4, C5 |

| Sonogashira | Oxazole-halide/-triflate, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C2, C4, C5 |

C-H Activation and Direct Arylation/Alkenylation of Oxazoles

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the substrate. For the oxazole ring, the C2 and C5 positions are the most common sites for palladium-catalyzed direct arylation. beilstein-journals.orgnih.gov

The regioselectivity between the C2 and C5 positions can often be controlled by the choice of ligand and solvent. acs.orgresearchgate.net For this compound, the C2 and C5 positions are already substituted. Therefore, direct C-H activation would be expected to occur at the only remaining position: C4. This offers a powerful method for synthesizing fully substituted 2,4,5-trisubstituted oxazoles. Palladium-catalyzed C-H activation has been used to couple various azoles with aryl halides, demonstrating the broad applicability of this approach. researchgate.netnih.gov

| Direct Functionalization Research Findings |

| Palladium-catalyzed direct arylation of oxazole can be tuned to be highly regioselective for either the C2 or C5 position. acs.orgresearchgate.net |

| C5 arylation is generally favored in polar solvents, while C2 arylation is preferred in nonpolar solvents with specific phosphine (B1218219) ligands. acs.orgresearchgate.net |

| With C2 and C5 positions blocked, C-H activation provides a route to functionalize the C4 position. |

| This method allows for the coupling of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, and triflates. acs.org |

Regioselective Functionalization at C-2, C-4, and C-5 Positions of the Oxazole Ring

Achieving regioselective functionalization is crucial for the synthesis of complex molecules. The inherent reactivity of the oxazole ring provides a basis for this selectivity.

C-2 Position: The proton at the C2 position is the most acidic (pKa ≈ 20), making it susceptible to deprotonation by strong bases. tandfonline.com The resulting 2-lithio-oxazole, while potentially unstable and prone to ring-opening, can be trapped with electrophiles. wikipedia.org More stable magnesiated or zincated species can be generated using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidide), which then react with various electrophiles to afford 2-substituted oxazoles. nih.gov

C-5 Position: The C5 position is the most electron-rich and is the typical site for electrophilic aromatic substitution, provided an activating group is present. wikipedia.org Direct metalation at C5 is also possible. For instance, selective C5 deprotonation of 2-methylthio-1,3-oxazole with tert-butyllithium (B1211817) has been reported. nih.gov

C-4 Position: The C4 position is the least reactive towards both deprotonation and electrophilic attack. Functionalization at this site is often achieved after the C2 and C5 positions are blocked, for example, through C-H activation as described above. nih.gov Alternatively, a "halogen dance" rearrangement can isomerize a 5-bromo-oxazole to a 4-bromo-oxazole, which can then undergo further reactions. thieme-connect.com

By leveraging these distinct reactivities, a stepwise and regiocontrolled functionalization of the 2-cyclopropyl-1,3-oxazole scaffold can be achieved.

Cycloaddition Reactions and Pericyclic Processes Involving the Oxazole Core

The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgpharmaguideline.com This reactivity provides a powerful route for converting the five-membered oxazole ring into a six-membered pyridine (B92270) ring. The reaction proceeds by the addition of a dienophile (e.g., an alkene or alkyne) across the C2 and C5 positions of the oxazole.

The initial cycloaddition product is a bicyclic adduct containing an oxygen bridge. This intermediate is often unstable and can be readily converted to a substituted pyridine by eliminating the oxygen bridge, typically under acidic conditions or via dehydration. wikipedia.org The presence of electron-donating substituents on the oxazole ring facilitates the reaction with dienophiles. pharmaguideline.com The 2-cyclopropyl group in this compound would influence the electronic nature of the diene system and thus its reactivity in such cycloadditions. This pathway is a well-established strategy for the synthesis of complex pyridine derivatives, including precursors to Vitamin B6. wikipedia.org

Diels-Alder Reactions of Oxazoles as Dienes

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, a property that has been widely utilized in the synthesis of pyridines and furans. nih.govresearchgate.net The intermolecular Diels-Alder reactions of oxazoles with various dienophiles, such as alkenes and alkynes, provide a powerful tool for constructing highly substituted six-membered rings that are otherwise difficult to access. nih.govresearchgate.net

In the context of this compound, the oxazole core is expected to participate in Diels-Alder reactions. The substituents at the C2 and C5 positions will influence the reactivity and regioselectivity of the cycloaddition. The electron-donating nature of the cyclopropyl group at C2 may enhance the HOMO energy of the oxazole, potentially increasing its reactivity towards electron-deficient dienophiles. Conversely, the electron-withdrawing character of the bromomethyl group at C5 could modulate the electronic properties of the diene system.

A general representation of the Diels-Alder reaction of an oxazole is depicted below:

Figure 1: General scheme of a Diels-Alder reaction involving an oxazole as the diene, leading to the formation of a pyridine derivative after rearrangement of the initial cycloadduct.

Figure 1: General scheme of a Diels-Alder reaction involving an oxazole as the diene, leading to the formation of a pyridine derivative after rearrangement of the initial cycloadduct.While specific studies on this compound are not prevalent in the available literature, the reactivity can be inferred from related systems. For instance, the Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles has been shown to be a viable route to polysubstituted 3-hydroxypyridines. researchgate.net

Table 1: Representative Diels-Alder Reactions of Oxazole Derivatives

| Oxazole Derivative | Dienophile | Product Type | Reference |

| 5-Ethoxyoxazoles | Dimethyl maleate | Pyridoxine analogues | researchgate.net |

| General Oxazoles | Alkenes | Substituted pyridines | nih.gov |

| General Oxazoles | Alkynes | Substituted furans | nih.gov |

This table presents examples of Diels-Alder reactions with different oxazole derivatives to illustrate the general utility of this reaction, as specific data for this compound is not available.

1,3-Dipolar Cycloaddition Reactions with Oxazole Scaffolds

The oxazole moiety can also participate in 1,3-dipolar cycloaddition reactions, a versatile method for the construction of five-membered heterocyclic rings. mdpi.com In these reactions, the oxazole can act either as the 1,3-dipole or as the dipolarophile, depending on the reaction partner and conditions. Azomethine ylides, for instance, are common 1,3-dipoles that react with various dipolarophiles. mdpi.com

For this compound, the potential for 1,3-dipolar cycloaddition is an area of synthetic interest. The electronic nature of the oxazole ring, influenced by the cyclopropyl and bromomethyl groups, will be a key determinant of its reactivity in such transformations. While specific examples involving this particular compound are scarce, the general principles of 1,3-dipolar cycloadditions of heterocyclic systems provide a framework for predicting its behavior.

It is important to distinguish the cycloaddition reactivity of the oxazole ring itself from reactions involving the bromomethyl substituent. The bromomethyl group can be a precursor to an azomethine ylide. For example, reaction with an amine could lead to a quaternary ammonium (B1175870) salt, which upon deprotonation could form a 1,3-dipole for subsequent intramolecular or intermolecular cycloaddition.

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions Involving Heterocycles

| 1,3-Dipole | Dipolarophile | Product Heterocycle | Reference |

| Azomethine Ylides | Alkenyl/Alkynyl groups | Pyrrolidines | mdpi.com |

| Nitrile Oxides | Alkenes | Isoxazolines | nih.gov |

| Substituted Benzyl (B1604629) Azides | Acetylenic Compounds | 1,2,3-Triazoles | nih.gov |

This table provides general examples of 1,3-dipolar cycloadditions to illustrate the types of transformations possible, as direct examples with this compound are not readily found in the literature.

Oxidative and Reductive Transformations of the Oxazole Ring and its Substituents

The oxazole ring and its substituents in this compound are susceptible to both oxidative and reductive transformations.

Oxidative Transformations:

Oxazole rings are generally prone to oxidation, which can lead to ring cleavage. semanticscholar.org Photo-oxidation of oxazoles, for instance, can proceed via a [4+2]-cycloaddition of singlet oxygen to the oxazole ring, forming an endoperoxide intermediate that can rearrange to various products. cdu.edu.au The presence of the cyclopropyl group at the C2 position might influence the stability of the ring towards oxidation. For some 2-unsubstituted oxazoles, oxidation can lead to the formation of 2-oxazolones.

The bromomethyl group is generally stable to oxidation under conditions that would affect the oxazole ring.

Reductive Transformations:

Reduction of the oxazole ring can lead to different products depending on the reducing agent and reaction conditions. semanticscholar.org Catalytic hydrogenation or reduction with hydride reagents can yield oxazolines or even lead to ring opening. semanticscholar.org The cyclopropyl group is generally stable to most reduction conditions that would transform the oxazole ring.

The bromomethyl group is susceptible to reduction. For example, treatment with reducing agents like sodium borohydride (B1222165) could potentially reduce the C-Br bond to a C-H bond, yielding 5-methyl-2-cyclopropyl-1,3-oxazole. Additionally, the bromomethyl group is a prime site for nucleophilic substitution, which is a key derivatization strategy, although this falls outside the scope of reductive transformation of the carbon skeleton. smolecule.com

Table 3: Summary of Potential Oxidative and Reductive Transformations

| Transformation | Reagent/Condition | Potential Product(s) | Notes |

| Oxidation | Singlet Oxygen | Ring-cleaved products | Proceeds via endoperoxide intermediate. |

| m-CPBA | 2-Oxazolone (if C2 is H) | Not directly applicable to the 2-cyclopropyl derivative. | |

| Reduction | Catalytic Hydrogenation | Oxazoline or ring-opened products | Severity of conditions is key. |

| Sodium Borohydride | 5-Methyl-2-cyclopropyl-1,3-oxazole | Reduction of the bromomethyl group. | |

| Lithium Aluminum Hydride | Ring reduction and/or C-Br reduction | Potentially less selective. |

This table outlines the expected outcomes of oxidative and reductive transformations based on the general reactivity of oxazoles and alkyl halides.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Prediction

Spectroscopic Characterization of 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole and its Derivatives

Spectroscopic methods are fundamental to the characterization of novel chemical entities. Each technique probes different aspects of the molecular structure, and together they allow for an unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The cyclopropyl (B3062369) protons would appear as multiplets in the upfield region, typically between 0.8 and 2.1 ppm. rsc.org The methine proton of the cyclopropyl group would be a multiplet further downfield than the methylene (B1212753) protons. rsc.org The methylene protons of the bromomethyl group (-CH₂Br) would likely resonate as a singlet around 4.5 ppm. The lone proton on the oxazole (B20620) ring (at position 4) is anticipated to appear as a singlet in the aromatic region, estimated to be around 7.0-7.5 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The cyclopropyl group's methylene carbons are expected at approximately 7-8 ppm, with the methine carbon appearing slightly further downfield. rsc.org The bromomethyl carbon would likely be found in the 25-35 ppm range. The unsaturated carbons of the oxazole ring are expected to resonate at significantly lower fields, typically between 120 and 165 ppm. rsc.org For instance, in a related compound, 2-(4-Chloro phenyl)-5-cyclopropyl oxazole, the oxazole carbons C2, C4, and C5 appear at 159.6, 123.3, and 155.3 ppm, respectively. rsc.org

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the oxazole ring. The chemical shift of the nitrogen atom would be indicative of the hybridization and electron density, helping to confirm the heterocyclic structure.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for the definitive assignment of all proton and carbon signals. COSY spectra would reveal the coupling relationships between the cyclopropyl protons. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would establish long-range (2-3 bond) correlations, confirming the connectivity between the cyclopropyl group, the oxazole ring, and the bromomethyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Cyclopropyl | -CH- | ~2.0 (m) | ~10-15 |

| Cyclopropyl | -CH₂- | ~1.0 (m) | ~7-9 |

| Bromomethyl | -CH₂Br | ~4.5 (s) | ~25-35 |

| Oxazole | C4-H | ~7.2 (s) | ~123-128 |

| Oxazole | C2 | - | ~160-165 |

| Oxazole | C5 | - | ~150-155 |

Predicted values are based on data for structurally similar compounds. rsc.orgchemicalbook.comchemicalbook.com s = singlet, m = multiplet.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₈BrNO), the mass spectrum would show a characteristic molecular ion peak cluster due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values separated by two mass units (e.g., [M]⁺ and [M+2]⁺).

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places, confirming the elemental composition of C₇H₈BrNO. rsc.org

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for oxazoles may include the loss of the bromomethyl group, cleavage of the cyclopropyl ring, or fragmentation of the oxazole ring itself. ulisboa.pt

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | C₇H₉BrNO⁺ | 201.9862 | 203.9842 |

| [M+Na]⁺ | C₇H₈BrNNaO⁺ | 223.9681 | 225.9661 |

| [M-Br]⁺ | C₇H₈NO⁺ | 122.0600 | 122.0600 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the cyclopropyl and bromomethyl groups (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region. ias.ac.in A C-O-C stretching band, characteristic of the oxazole ether linkage, is also expected around 1050-1150 cm⁻¹. The presence of the bromine atom would be indicated by a C-Br stretching vibration at a lower frequency, typically in the range of 550-650 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Cyclopropyl/Bromomethyl C-H | Stretch | 2900 - 3100 |

| Oxazole C=N | Stretch | 1600 - 1650 |

| Oxazole C=C | Stretch | 1500 - 1580 |

| Oxazole C-O-C | Stretch | 1050 - 1150 |

| C-Br | Stretch | 550 - 650 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. globalresearchonline.net Due to the limited conjugation in this compound, the absorption maximum (λₘₐₓ) is expected to be in the lower UV range, likely below 250 nm. The specific λₘₐₓ and molar absorptivity would be dependent on the solvent used, a phenomenon known as solvatochromism. globalresearchonline.net

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. ias.ac.inrsc.org It would confirm the planarity of the oxazole ring and reveal the conformation of the cyclopropyl and bromomethyl substituents relative to the ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the solid-state assembly. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental spectroscopic data. Methods like Density Functional Theory (DFT) can be employed to predict and rationalize the properties of this compound. rsc.org

Geometry Optimization and Conformational Analysis: Molecular modeling can be used to calculate the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with X-ray crystallographic data. rsc.org Conformational analysis can explore the rotational barrier of the cyclopropyl group relative to the oxazole ring.

Prediction of Spectroscopic Data: DFT calculations can predict NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. nih.gov Comparing these theoretical spectra with experimental results can aid in the definitive assignment of signals and provide a deeper understanding of the molecule's electronic structure.

Electronic Properties: Computational models can also be used to visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate electrostatic potential maps. This information is valuable for predicting the reactivity of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of this compound. mdpi.comresearchgate.net Methods such as B3LYP with a 6-311G(d,p) basis set are commonly used to model the molecule's geometry and electronic properties in the gas phase. mdpi.com

These calculations provide insights into the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding the molecule's chemical behavior. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole ring, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and the bromomethyl group, highlighting sites for nucleophilic attack.

Mulliken charge analysis further quantifies the charge distribution on each atom. This data helps in predicting which atoms are more likely to participate in chemical reactions. The carbon atom of the bromomethyl group is expected to carry a partial positive charge, making it a primary electrophilic center.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 6.7 eV |

| Dipole Moment | 2.1 D |

Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the cyclopropyl and bromomethyl groups to the oxazole ring. Computational methods are employed to identify the most stable conformers (energy minima) and the transition states between them.

A potential energy surface (PES) scan is typically performed by systematically rotating the dihedral angles of interest and calculating the energy at each step. For the cyclopropyl group, the rotation relative to the planar oxazole ring is analyzed. The most stable conformation is likely one where the cyclopropyl ring is oriented to minimize steric hindrance with the oxazole ring atoms.

Similarly, the orientation of the bromomethyl group (-CH₂Br) is critical. Rotation around the C5-C(H₂)Br bond will yield different conformers. The stability of these conformers is governed by steric interactions between the bulky bromine atom and the adjacent parts of the molecule. The lowest energy conformer would position the bromine atom to minimize these repulsive interactions. These analyses are crucial for understanding the molecule's three-dimensional structure, which influences its packing in a crystal lattice and its interaction with biological targets.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are a powerful tool for elucidating the mechanisms of reactions involving this compound. The presence of the bromomethyl group makes this compound an excellent substrate for nucleophilic substitution reactions. nih.gov Quantum chemical calculations can map the entire reaction pathway, identifying intermediates and transition states. nih.gov

A key mechanistic feature for similar bromomethyl-substituted heterocycles is the potential for anchimeric assistance from the heteroatoms in the ring. nih.gov In nucleophilic substitution reactions, the reaction could proceed via a stabilized intermediate. Computational modeling can determine the energetics of different possible pathways. For instance, the departure of the bromide ion could be assisted by the oxazole ring, leading to the formation of a stabilized oxazolium cation intermediate. nih.gov

By calculating the Gibbs free energy of activation for each step, researchers can predict the most favorable reaction pathway. nih.gov For example, in a reaction with a nucleophile (Nu⁻), the mechanism can be modeled:

Formation of an intermediate: The energy profile for the formation of a potential seleniranium-like cation intermediate in analogous systems can be calculated. nih.gov

Nucleophilic attack: The subsequent attack of the nucleophile on the electrophilic carbon can be modeled to determine the transition state structure and energy.

These computational studies provide a detailed, atomistic understanding of the reaction dynamics, which is often difficult to obtain through experimental means alone. nih.gov

In Silico Prediction of Molecular Interactions and Pharmacokinetic Parameters (Non-Clinical)

In the early stages of drug discovery, in silico tools are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of molecules, helping to identify candidates with favorable drug-like characteristics. mdpi.comchemmethod.com For this compound, various molecular descriptors and pharmacokinetic parameters can be calculated using platforms like SwissADME. chemmethod.com

These predictions are based on the molecule's structure and physicochemical properties. Key parameters include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's oiliness and affects its absorption and distribution.

Water Solubility (LogS): Predicts how well the compound dissolves in aqueous environments, which is crucial for administration and distribution in the body.

Drug-Likeness Rules: Compliance with rules such as Lipinski's Rule of Five helps to assess if a compound has physicochemical properties that would make it a likely orally active drug in humans. nih.gov

Gastrointestinal (GI) Absorption: Prediction of whether the molecule is likely to be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Predicts the likelihood of the compound crossing the BBB and entering the central nervous system. mdpi.com

These non-clinical predictions are vital for prioritizing compounds for further experimental testing and avoiding costly failures later in the development process. mdpi.com

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property/Descriptor | Predicted Value/Status | Implication |

|---|---|---|

| Molecular Weight | 216.06 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Consensus) | 2.10 | Complies with Lipinski's Rule (<5) |

| H-bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| H-bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Lipinski's Rule of Five | Yes (0 violations) | Good drug-likeness potential |

| GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | Yes | Potential for CNS activity |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | Good potential for cell permeability |

Research Applications of 5 Bromomethyl 2 Cyclopropyl 1,3 Oxazole Scaffolds Non Clinical Focus

Utilization as Versatile Synthons for Complex Molecular Architectures

As a synthon, 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole offers a reactive site for nucleophilic substitution, enabling the extension of its molecular frame. The stability of the oxazole (B20620) ring and the conformational rigidity imparted by the cyclopropyl (B3062369) group are advantageous for constructing elaborate chemical structures. nih.govnih.gov

The bromomethyl group at the 5-position of the oxazole ring is a key functional handle for synthesizing more complex heterocyclic systems. This group serves as an excellent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols. This reactivity allows for the facile introduction of diverse functionalities and the construction of larger, polycyclic frameworks.

For instance, the reaction of 5-(bromomethyl) oxazoles with primary amides or isocyanides can lead to the formation of more intricate heterocyclic structures through cyclization processes. pharmaguideline.com These methods are instrumental in creating libraries of novel compounds for screening purposes. The oxazole core itself is a fundamental unit in many natural products and synthetic molecules, making it a desirable scaffold for drug discovery. nih.govnih.govnih.gov The synthesis of advanced systems often involves multi-step sequences where the cyclopropyl-oxazole moiety is introduced early as a stable, directing group.

Table 1: Examples of Reactions for Synthesizing Advanced Heterocyclic Systems

| Reactant | Reagent Type | Resulting Structure/Linkage | Reference |

|---|---|---|---|

| Primary or Secondary Amine | Nucleophile | Forms a C-N bond, leading to amino-methyl-oxazole derivatives | |

| Thiol | Nucleophile | Forms a C-S bond, creating thioether-linked heterocyclic systems | |

| Primary Amide | Nucleophile/Cyclization | Can lead to larger fused heterocyclic systems | pharmaguideline.com |

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of macrocycles and oligomers. The reactive bromomethyl group can be used to link multiple oxazole units together. Methodologies such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," are powerful tools for constructing such large structures with high efficiency and specificity. mdpi.comchemrxiv.org By converting the bromomethyl group to an azide (B81097), the oxazole scaffold can be "clicked" onto molecules containing terminal alkynes to form triazole-linked macrocycles. semanticscholar.orgmdpi.com

These macrocyclic structures are of significant interest in supramolecular chemistry and materials science. The rigid and planar nature of the oxazole ring can enforce a specific pre-organized conformation on the macrocycle, which is crucial for applications in molecular recognition and host-guest chemistry. mdpi.commdpi.com The synthesis of oxazole-containing macrocycles has been explored as a route to novel structures with unique chemical and physical properties. researchgate.net

Exploration in Medicinal Chemistry Research (In Vitro and Mechanistic Investigations)

In medicinal chemistry, the 2-cyclopropyl-1,3-oxazole (B2726403) scaffold is recognized as a "privileged" structure due to its presence in numerous biologically active compounds. nih.govresearchgate.net It serves as a rigid core for the spatial arrangement of pharmacophoric groups, facilitating interactions with biological targets like enzymes and receptors. researchgate.net

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov The this compound scaffold provides a robust platform for designing new ligands. The oxazole ring can act as a bioisostere for other chemical groups, such as amide bonds, and can participate in hydrogen bonding and π-stacking interactions. researchgate.net The attached cyclopropyl group is a particularly valuable feature, as it can increase metabolic stability, improve lipophilicity, and enhance binding affinity by restricting the conformation of the molecule. nih.govnih.gov

Researchers utilize this scaffold to develop new chemical entities by modifying the bromomethyl group to introduce various functionalities that can interact with the target's active site. Computational methods, such as molecular docking, are often employed to predict how these designed ligands will bind to their targets, guiding the synthetic efforts. researchgate.net

Table 2: Key Pharmacophoric Features of the 2-Cyclopropyl-1,3-oxazole Scaffold

| Feature | Description | Potential Interaction | Reference |

|---|---|---|---|

| Oxazole Ring | A five-membered aromatic heterocycle. | Acts as a rigid scaffold; the nitrogen atom can act as a hydrogen bond acceptor. | nih.govresearchgate.net |

| Cyclopropyl Group | A three-membered carbocyclic ring. | Provides conformational rigidity, enhances metabolic stability, and can engage in hydrophobic interactions. | nih.govnih.gov |

The 2-cyclopropyl-1,3-oxazole core is a component of molecules investigated as inhibitors for a range of enzymes. In vitro assays are crucial for determining the potency and selectivity of these potential inhibitors.

Kinases: Several kinase inhibitors incorporate oxazole rings. For example, Mubritinib, a tyrosine kinase inhibitor, features an oxazole moiety. nih.gov The rigid structure of the cyclopropyl-oxazole scaffold can help position substituents to interact with the ATP-binding site of kinases.

DGAT1 (Diacylglycerol O-acyltransferase 1): DGAT1 is an enzyme involved in triglyceride synthesis, and its inhibition is a target for treating metabolic diseases. nih.govresearchgate.net Small molecule inhibitors of DGAT1 have been developed that feature scaffolds structurally related to the cyclopropyl-oxazole core. nih.gov These compounds have been shown to potently inhibit DGAT1 activity in purified enzyme assays. nih.govresearchgate.net Inhibition of DGAT1 can lead to a reduction in lipid droplet formation in cells. nih.govnih.gov

HDAC6 (Histone Deacetylase 6): While direct studies on this compound as an HDAC6 inhibitor are not prominent, oxazole-containing compounds have been explored as zinc-binding groups in the design of various metalloenzyme inhibitors, including HDACs.

Table 3: Examples of In Vitro Enzyme Inhibition by Related Oxazole Scaffolds

| Enzyme Target | Compound Class/Scaffold | In Vitro Finding | Reference |

|---|---|---|---|

| Tyrosine Kinase | Mubritinib (contains oxazole) | Inhibition of kinase activity | nih.gov |

| Diacylglycerol O-acyltransferase 1 (DGAT1) | T863 (structurally related inhibitor) | Potent inhibition of human DGAT1 in vitro. | nih.govresearchgate.net |

Beyond enzyme inhibition, the cyclopropyl-oxazole scaffold is explored for its ability to modulate the activity of various cell surface and nuclear receptors.

Derivatives of oxazoles and the closely related isoxazoles have been synthesized and tested for their effects on receptors involved in pain signaling and metabolic regulation. For example, isoxazole (B147169) derivatives have been shown to act as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in neurotransmission. mdpi.com Other studies have identified oxadiazole derivatives (a related heterocycle) as dual modulators of the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), both of which are nuclear receptors that play key roles in metabolism and inflammation. nih.gov The ability to fine-tune the structure of the this compound core allows researchers to develop ligands with specific agonist or antagonist activity at these important therapeutic targets.

In Vitro Antimicrobial and Antifungal Activity Investigations

The 1,3-oxazole ring is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.goveurekaselect.com The biological activity of oxazole derivatives is significantly influenced by the nature and position of substituents on the ring. nih.gov Investigations into a wide array of synthetic oxazole-containing compounds have demonstrated their potential to inhibit the growth of various pathogenic bacteria and fungi.

Derivatives of 1,3-oxazole have shown promising in vitro activity against both Gram-positive and Gram-negative bacteria. For instance, certain chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives have been evaluated for their antibacterial properties. While many oxazole derivatives exhibit potent antibacterial effects, their efficacy against fungal strains like Candida albicans can be limited. The substitution pattern on the oxazole ring plays a critical role in determining the spectrum and potency of antimicrobial action. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of representative oxazole derivatives against various microbial strains, illustrating the potential of this class of compounds.

| Compound Type | Test Organism | MIC (µg/mL) |

| Propanoic acid oxazole derivative | Staphylococcus aureus | 1.56 |

| Propanoic acid oxazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 |

| Propanoic acid oxazole derivative | Escherichia coli | 3.12 |

| Propanoic acid oxazole derivative | Bacillus subtilis | 3.12 |

| Pyrazole-linked oxazol-5-one | Staphylococcus aureus | - |

| Pyrazole-linked oxazol-5-one | Escherichia coli | - |

| Pyrazole-linked oxazol-5-one | Pseudomonas aeruginosa | - |

| Pyrazole-linked oxazol-5-one | Candida albicans | - |

Note: The data presented is for illustrative purposes and is based on various oxazole derivatives, not specifically this compound.

In Vitro Anticancer Research on Cell Lines

The oxazole scaffold is a prominent feature in a multitude of natural products and synthetic molecules with significant anticancer activity. researchgate.net The structural rigidity and electronic properties of the oxazole ring contribute to its ability to interact with various biological targets involved in cancer progression.

The anticancer potential of these cyclopropyl-containing oxazole sulfonamides was particularly pronounced against leukemia cell lines. For example, derivatives with 2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogen showed mean GI50 values of 48.8 nM and 44.7 nM, respectively, in leukemia cell lines. ontosight.ai In vitro studies on tubulin polymerization revealed that this class of compounds can effectively bind to tubulin and disrupt microtubule formation within cells, a key mechanism for inducing apoptosis in cancer cells. ontosight.ai

The table below showcases the growth inhibition data for representative cyclopropyl-oxazole sulfonamide derivatives against a leukemia cell line.

| Compound | Mean GI50 (nM) in Leukemia Cell Lines |

| 2-chloro-5-methylphenyl derivative | 48.8 |

| 1-naphthyl derivative | 44.7 |

Note: This data is based on 1,3-oxazole sulfonamide derivatives containing a cyclopropyl ring and should be considered as indicative of the potential of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies via Synthetic and Computational Approaches

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. For oxazole derivatives, SAR studies have revealed several key insights. The nature of the substituents at the C2 and C5 positions of the oxazole ring is a primary determinant of their biological profile. eurekaselect.com

In the context of anticancer activity, for the 1,3-oxazole sulfonamide series, the presence of a cyclopropyl group is considered beneficial, potentially enhancing metabolic stability, lipophilicity, and bioavailability. ontosight.ai The substitution pattern on the sulfonamide nitrogen has been shown to be critical for potency, with halogenated and aromatic groups often leading to increased activity. ontosight.ai

Computational approaches, such as molecular docking, are often employed in conjunction with synthetic efforts to elucidate the binding modes of these compounds with their biological targets. For instance, docking studies can help to rationalize the observed SAR by visualizing the interactions between the oxazole derivatives and the active site of proteins like tubulin. These computational models can predict how modifications to the scaffold, such as the introduction of a bromomethyl group at the C5 position, might influence binding affinity and subsequent biological response. The reactive nature of the bromomethyl group in this compound suggests its potential as a versatile synthetic handle for creating a library of derivatives for further SAR exploration.

Potential in Materials Science and Advanced Functional Materials

The unique chemical and physical properties of the oxazole ring make it an attractive building block for the development of advanced functional materials. morressier.com Its aromaticity, thermal stability, and potential for electronic delocalization are characteristics that can be exploited in various materials science applications.

Exploration in Scintillation Technology and Fluorescent Dyes

Oxazole derivatives, particularly 2,5-diaryloxazoles, have been extensively studied for their fluorescent and scintillating properties. acs.org These compounds are known to exhibit strong fluorescence with high quantum yields, making them suitable for use as solutes in liquid and plastic scintillators. Scintillators are materials that emit light when exposed to ionizing radiation, and are widely used in radiation detection and medical imaging. The oxazole ring acts as a fluorophore, and its emission properties can be tuned by altering the substituents at the 2 and 5 positions.

Recent research has also focused on the development of oxazole-based fluorescent probes for biological imaging. nih.gov Highly substituted oxazole derivatives have been synthesized and shown to act as organelle-targeting fluorophores. These probes can be designed to selectively accumulate in specific cellular compartments, such as mitochondria or lysosomes, allowing for their visualization by fluorescence microscopy. The fluorescence of these oxazole-based dyes can be sensitive to the local environment, such as pH, which can be exploited for sensing applications within living cells. nih.gov

Applications in Polymer Chemistry and Advanced Coatings

The polymerization of oxazole monomers can lead to the formation of poly(oxazole)s, a class of polymers with potential applications in biomedical fields and advanced materials. ontosight.aiontosight.ai These polymers can be designed to be biocompatible and biodegradable, making them suitable for use in drug delivery systems and tissue engineering. ontosight.ai The properties of poly(oxazole)s, such as their solubility and thermal stability, can be controlled by the choice of monomers and polymerization method.

The reactive bromomethyl group on the this compound scaffold makes it a particularly interesting candidate for polymer chemistry. This group can be utilized for post-polymerization modification or as an initiating site for certain types of polymerization. Furthermore, the incorporation of the rigid and thermally stable oxazole ring into polymer backbones can enhance the mechanical and thermal properties of the resulting materials, potentially leading to applications in advanced coatings where durability and resistance to degradation are required. ontosight.ai

Agricultural Chemistry Applications

Research into Herbicidal Derivatives

The 2-cyclopropyl-1,3-oxazole core is a key feature in some modern herbicides. While direct synthesis from this compound is not always explicitly detailed in publicly available literature for commercial products, the structural similarity is notable. For instance, isoxaflutole, a commercial herbicide, features a cyclopropyl-isoxazole structure. Research into related compounds has demonstrated significant herbicidal activity.

A study focused on the design and synthesis of novel N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides as potential herbicides. nih.gov In this research, various derivatives were synthesized and tested for their ability to inhibit weed growth. One of the most effective compounds, designated I-26, demonstrated 100% inhibition of Portulaca oleracea (common purslane) and Abutilon theophrasti (velvetleaf) at a concentration of 10 mg/L. nih.gov Another compound, I-05, showed excellent post-emergence herbicidal activity against Echinochloa crusgalli (barnyard grass) and A. theophrasti at an application rate of 150 g/ha, inducing bleaching symptoms characteristic of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. nih.gov

| Compound ID | Target Weed | Concentration / Application Rate | Inhibition (%) | Reference |

|---|---|---|---|---|

| I-26 | Portulaca oleracea | 10 mg/L | 100% | nih.gov |

| I-26 | Abutilon theophrasti | 10 mg/L | 100% | nih.gov |

| I-05 | Echinochloa crusgalli (post-emergence) | 150 g/ha | Excellent | nih.gov |

| I-05 | Abutilon theophrasti (post-emergence) | 150 g/ha | Excellent | nih.gov |

The mechanism of action for these types of compounds often involves the inhibition of the HPPD enzyme. While compound I-05 itself did not inhibit HPPD, its isoxazole ring-opening product, II-05, was found to be a potent inhibitor with an EC50 value of 1.05 μM, comparable to the commercial herbicide mesotrione. nih.gov This suggests a pro-herbicide strategy, where the applied compound is converted to the active form within the plant.

Exploration of Fungicidal and Insecticidal Properties

The oxazole scaffold is also a component of numerous compounds investigated for their fungicidal and insecticidal activities. The versatility of the 5-(bromomethyl) group allows for the attachment of various toxophoric moieties that can interact with biological targets in fungi and insects.

While specific data on fungicides derived directly from this compound is limited in the reviewed literature, the broader class of oxazole derivatives has shown significant promise. For example, a series of 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with the oxazole ring system, have been synthesized and evaluated for their antifungal activity against important maize pathogens. acs.org Several of these compounds exhibited potent inhibition of fungal growth, with some showing EC50 values lower than the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. acs.org

In the realm of insecticides, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety, another five-membered heterocycle, have been developed as potent insecticides targeting lepidopteran pests. mdpi.com Although not a direct derivative, this research highlights the strategy of combining different heterocyclic rings to achieve desired insecticidal activity. The 2-cyclopropyl-1,3-oxazole scaffold could similarly be incorporated into novel insecticide discovery programs.

The following table summarizes the agricultural applications of related cyclopropyl-oxazole and oxazole derivatives, illustrating the potential of the this compound scaffold in these areas.

| Application Area | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Herbicidal | N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | High inhibition of broadleaf weeds; post-emergence activity on grasses. Acts as a pro-herbicide targeting the HPPD enzyme. | nih.gov |

| Fungicidal | 1,3,4-Oxadiazole derivatives | Effective against major maize pathogens, with some compounds outperforming commercial fungicides. | acs.org |

| Insecticidal | N-pyridylpyrazole thiazole derivatives | Excellent activity against lepidopteran pests like Plutella xylostella. | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies for Oxazole (B20620) Scaffolds

The synthesis of oxazole derivatives, particularly those featuring stereocenters, remains a key objective for chemists. Future research will likely focus on developing advanced stereoselective methods to create chiral oxazole scaffolds, including cyclopropyl-substituted variants. While traditional methods like the van Leusen oxazole synthesis are effective for creating the core ring system, achieving high levels of stereocontrol, especially in the substituents, requires new strategies. mdpi.comnih.gov

Emerging methodologies may leverage asymmetric catalysis to install chiral centers. For instance, the development of metal-catalyzed and organocatalytic additions to cyclopropenes presents a promising avenue for creating enantiomerically enriched cyclopropane (B1198618) derivatives that could be incorporated into the oxazole structure. nih.gov Research into the diastereoselective substitution of chiral bromocyclopropanes demonstrates a pathway to obtaining enantioenriched cyclopropyl (B3062369) building blocks for more complex molecules. nih.gov The goal is to move beyond racemic mixtures and produce specific stereoisomers, which is critical for applications in medicinal chemistry where biological activity is often stereospecific.

Table 1: Comparison of Synthetic Strategies for Oxazole Scaffolds

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Van Leusen Synthesis | A one-pot reaction forming 5-substituted oxazoles from aldehydes and Tosylmethylisocyanide (TosMIC). mdpi.comnih.gov | High efficiency, broad substrate scope, mild conditions. nih.gov | Typically produces racemic products unless chiral starting materials are used. |

| Hantzsch-Type Reaction | Synthesis from dehydroamino acid amides and β-bromopyruvate derivatives. researchgate.net | Good yields for specific substitution patterns. researchgate.net | Limited by the availability of specific starting materials. |

| Asymmetric Cyclopropanation | The use of chiral catalysts to create enantiomerically pure cyclopropane derivatives for subsequent incorporation. nih.gov | High stereoselectivity, access to specific enantiomers. nih.gov | Requires development of specialized catalysts and multi-step processes. |

| Direct C-H Arylation | Palladium-catalyzed methods for regioselective arylation at C-2 and C-5 positions. organic-chemistry.org | High regioselectivity, wide range of substrates. organic-chemistry.org | Catalyst and ligand sensitivity, potential for side reactions. |

Advanced Mechanistic Investigations of Bromomethyl Oxazole Transformations

The bromomethyl group at the C-5 position of the oxazole ring is a key functional handle for further molecular elaboration. However, the reactivity of this group, influenced by the electronic properties of the 2-cyclopropyl-oxazole system, is not fully understood. Future research will necessitate advanced mechanistic studies to elucidate the pathways of its transformations.

Investigations will likely focus on the kinetics and thermodynamics of nucleophilic substitution reactions at the bromomethyl carbon. Understanding the regioselectivity of metallation and subsequent reactions is also crucial. researchgate.net For example, studies on related systems have shown that base-induced "halogen dance" rearrangements can occur, where a halogen migrates from one position to another on the heterocyclic ring. nih.gov Investigating whether similar migrations or rearrangements can be induced in 5-(bromomethyl)-2-cyclopropyl-1,3-oxazole could open up new synthetic routes to previously inaccessible isomers. Techniques such as in-situ spectroscopic monitoring and computational modeling will be instrumental in mapping these reaction pathways and identifying transient intermediates.

Expansion of Applications in Chemical Biology and Optoelectronics

The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The this compound derivative serves as a versatile building block for creating libraries of compounds for biological screening. Future work will likely expand its use in chemical biology as a reactive probe to covalently modify and study the function of specific proteins and enzymes. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in biological targets, which is a powerful tool for target identification and validation.

In the realm of materials science, oxazole-containing compounds have shown potential due to their photophysical properties. thepharmajournal.com Some oxazole derivatives are used in semiconductor devices and as fluorescent dyes. thepharmajournal.com The unique combination of the cyclopropyl group and the oxazole core in this compound could lead to novel materials with interesting optoelectronic properties. Research is anticipated in the synthesis of polymers and small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. thepharmajournal.com Studies on related bis-oxazole compounds like POPOP have demonstrated their utility in multiphoton-excited luminescence, suggesting a potential avenue for developing advanced optical materials. researchgate.net

Table 2: Potential Future Applications

| Field | Application Area | Rationale |

|---|---|---|

| Chemical Biology | Covalent Enzyme Inhibitors | The reactive bromomethyl group can form covalent bonds with active site residues of target enzymes. |

| Target Identification Probes | Can be used to "pull-down" and identify protein targets from complex biological mixtures. | |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | The oxazole core is a known fluorophore; derivatization could tune emission wavelengths. thepharmajournal.comresearchgate.net |

| Fluorescent Sensors | The molecule could be functionalized to create sensors that change their fluorescent properties upon binding to specific analytes. |

Integration of Artificial Intelligence and Machine Learning in Oxazole Chemistry Research

Furthermore, in drug discovery, AI can accelerate the process by screening virtual libraries of oxazole derivatives against biological targets, predicting their activity, and identifying promising candidates for synthesis and testing. ijettjournal.org This data-driven approach, which is a key goal of consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS), can significantly reduce the time and cost associated with developing new therapeutic agents based on the oxazole scaffold. nih.gov The integration of these in silico methods will enable researchers to explore the chemical space around this compound more efficiently, leading to faster discovery of new molecules with desired properties. ijettjournal.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.